3-Chloro-5-(pyridin-2-yloxy)-pyridine

Description

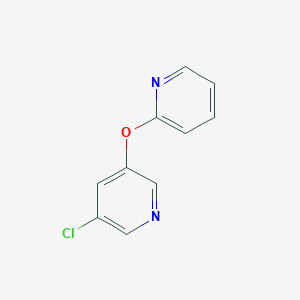

3-Chloro-5-(pyridin-2-yloxy)-pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a pyridin-2-yloxy group at position 3. Its structure combines aromaticity with polar functional groups, making it a versatile intermediate in agrochemical and pharmaceutical synthesis.

Properties

Molecular Formula |

C10H7ClN2O |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

3-chloro-5-pyridin-2-yloxypyridine |

InChI |

InChI=1S/C10H7ClN2O/c11-8-5-9(7-12-6-8)14-10-3-1-2-4-13-10/h1-7H |

InChI Key |

IGCWEXAQGKDRPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC(=CN=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substitution Patterns

The target compound’s distinct substitution pattern (Cl at position 3, pyridin-2-yloxy at position 5) differentiates it from related pyridines:

- Fluopyram-picoline (3-chloro-2-methyl-5-(trifluoromethyl)pyridine): Features a trifluoromethyl (-CF₃) group at position 5 and a methyl group at position 2 instead of pyridin-2-yloxy. The -CF₃ group enhances lipophilicity, impacting bioavailability and pesticidal activity .

- Fluazinam (3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline): Contains two -CF₃ groups and a dinitroaniline moiety, contributing to its fungicidal activity. The dihedral angle between pyridine and benzene rings (42.2°) suggests steric hindrance, contrasting with the planar pyridin-2-yloxy group in the target compound .

- 2-Chloro-5-iodopyridine : Substitutes iodine at position 5, increasing molecular weight (239.44 g/mol) and polarizability compared to the pyridin-2-yloxy group. This substitution is advantageous in cross-coupling reactions .

Table 1: Structural Comparison

| Compound | Position 3 | Position 5 | Key Functional Groups |

|---|---|---|---|

| 3-Chloro-5-(pyridin-2-yloxy)-pyridine | Cl | Pyridin-2-yloxy | Ether linkage, aromatic N |

| Fluopyram-picoline | Cl | -CF₃ | Methyl, -CF₃ |

| Fluazinam | Cl | -CF₃, N-linked aniline | Dinitro, -CF₃, amide bond |

| 2-Chloro-5-iodopyridine | Cl | I | Halogen (I) |

Physical and Chemical Properties

- Melting Points: Pyridine derivatives with electron-withdrawing groups (e.g., -CF₃, -NO₂) exhibit higher melting points due to increased intermolecular forces. For example, compounds in show melting points of 268–287°C, while 2-chloro-5-iodopyridine melts at 99°C . The target compound’s pyridin-2-yloxy group may lower its melting point compared to -CF₃ analogs.

- NMR Spectral Data :

Stability and Degradation

- Metabolite M40 ([3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid) degrades rapidly to fluopyram-picoline under processing conditions, indicating instability of -CF₃-containing analogs . The pyridin-2-yloxy group in the target compound may confer greater stability, as ethers are generally resistant to hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.